2-[2-(Benzyloxy)phenyl]cyclobutan-1-one
Description
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-11-10-14(16)15-8-4-5-9-17(15)19-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORBOBSHBZJACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key features of the cycloaddition process include:
- Use of inert aprotic solvents (e.g., diethyl ether, methyl tert-butyl ketone, or diisobutyl ketone).
- The presence of zinc or tin dust as reducing agents to facilitate cycloaddition.
- Reaction temperatures above 5 °C, often reflux conditions.
- The reaction proceeds via in situ generation of reactive intermediates such as haloketenes or dichloroketenes, which undergo cycloaddition with the olefin to form the cyclobutanone ring.
Detailed Reaction Conditions and Purification
Research Findings and Yield Considerations
- The cycloaddition reactions involving 2-haloacyl halides and olefins proceed with moderate to good yields, typically ranging from 15% to 64% depending on the substrate and conditions.
- Zinc dust is a preferred reducing agent, but tin powder can also be used with comparable results.
- The purity of intermediates such as 2-benzyloxy bromoethane significantly affects the overall yield and purity of the final cyclobutanone.
- The choice of solvent influences the color and purity of the product; methyl tert-butyl ketone and diisobutyl ketone are preferred for cleaner products with less polymer formation.
- The process is amenable to scale-up due to mild reaction conditions and straightforward purification steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzophenone.
Reduction: Formation of 2-[2-(benzyloxy)phenyl]cyclobutanol.
Substitution: Formation of various substituted benzyloxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties :
Research indicates that derivatives of 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can inhibit the proliferation of breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.
Antimicrobial Activity :
The compound has been evaluated for its antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, indicating its potential for development into antibacterial agents.
Biological Research
Enzyme Inhibition :
Studies have investigated the ability of this compound to inhibit specific enzymes involved in disease pathways. This inhibition can be crucial for therapeutic applications targeting diseases like diabetes and cancer.
Bioconjugation Applications :
The benzyloxy group can serve as a protective moiety in bioconjugation processes, allowing for the selective modification of biomolecules for various biological studies.
Materials Science
Polymer Synthesis :
The compound serves as a building block in the synthesis of functional polymers. Its unique structure allows for the incorporation of cyclobutane moieties into polymer chains, potentially leading to materials with novel properties.
Nanotechnology Applications :
Research is ongoing into the use of this compound in the development of nanomaterials, particularly those with specific optical or electronic properties due to its unique chemical structure.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability (approximately 60% at 25 µM concentration after 48 hours). This suggests a promising avenue for further anticancer drug development.
Case Study 2: Antimicrobial Activity
In a comparative study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent.
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction can yield alcohols or other functional groups.
- Substitution Reactions : The benzyloxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Constitutional Isomer: 3-(4-Methoxyphenyl)-1-(4-methylphenyl)-prop-2-en-1-one
- Molecular Weight Parity: Both compounds share the same molecular formula (C₁₇H₁₆O₂) and weight (252.32 g/mol) but differ in backbone structure. The target compound’s cyclobutanone ring introduces angle strain (~90° bond angles), whereas the α,β-unsaturated ketone in the chalcone derivative features conjugation across the propenone system, enabling resonance stabilization .
- Reactivity: The cyclobutanone is prone to ring-opening reactions (e.g., nucleophilic attack at the carbonyl carbon), while the chalcone’s conjugated system favors electrophilic additions or Diels-Alder reactions.
- Applications: Chalcones are widely studied for antimicrobial and anticancer activities, whereas strained cyclobutanones are leveraged in photopolymerization or as intermediates in synthetic chemistry .
Benzoate Esters (Phenyl Benzoate, cis-3-Hexenyl Benzoate)
- Functional Group Contrast : Unlike the ketone group in this compound, benzoate esters contain a carbonyl group bonded to an alkoxy moiety. This difference impacts polarity and hydrolysis susceptibility.
- Physicochemical Properties: Solubility: Benzoate esters (e.g., phenyl benzoate) are typically less polar than the target compound due to the absence of a strained ring or ether linkage. Stability: Esters like cis-3-hexenyl benzoate are more hydrolytically labile under acidic/basic conditions compared to the cyclobutanone, which is stabilized by ring strain-induced kinetic barriers .
- Industrial Relevance : Benzoate esters are commonly used as flavoring agents (e.g., cis-3-hexenyl benzoate in perfumes) or plasticizers, whereas the target compound’s applications remain niche and research-focused .
Key Research Findings
Ring Strain Effects: Cyclobutanone derivatives exhibit ~20–30 kcal/mol higher strain energy than analogous five-membered rings, significantly enhancing their reactivity in photochemical [2+2] cycloadditions compared to chalcones or benzoates .
Substituent Influence : The benzyloxy group in the target compound increases lipophilicity (calculated logP ≈ 3.5), making it more membrane-permeable than polar esters like phenyl benzoate (logP ≈ 2.8) .
Synthetic Utility: Cyclobutanones are pivotal in synthesizing bicyclic lactams via Schmidt reactions, a pathway less accessible with α,β-unsaturated ketones or esters .
Biological Activity
2-[2-(Benzyloxy)phenyl]cyclobutan-1-one, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its synthesis, biological mechanisms, case studies, and research findings.
- IUPAC Name : this compound
- CAS Number : 1423047-01-1
- Molecular Formula : C₁₄H₁₄O₂
- Molecular Weight : 226.26 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions that can be achieved through various synthetic routes. A common method includes:
- Starting Materials : 2-benzylphenol and cyclobutanone.
- Reagents : Acidic catalysts or bases to facilitate the reaction.
- Conditions : Heating under reflux for several hours followed by purification techniques such as recrystallization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it reduced the viability of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), by approximately 60% at a concentration of 25 µM after 48 hours. The proposed mechanisms include:
- Induction of apoptosis (programmed cell death).
- Cell cycle arrest at the G1 phase.
- Inhibition of key signaling pathways involved in cell proliferation.
Study on Antimicrobial Activity
A derivative of this compound was tested against common pathogens:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli.
- Results : Significant inhibition observed at concentrations ≤50 µg/mL.
Study on Anticancer Efficacy
In vitro studies highlighted:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : Viability reduction by ~60% at 25 µM concentration after 48 hours.
Research Findings Summary Table
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1423047-01-1 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 226.26 g/mol |
| Antimicrobial Activity | Inhibits S. aureus, E. coli at ≤50 µg/mL |
| Anticancer Activity | Reduces MCF-7 viability by ~60% at 25 µM |
Q & A
Q. Key Variables Affecting Yield :
| Variable | Impact |
|---|---|
| Solvent polarity | Higher polarity stabilizes intermediates but may hinder cyclization. |
| Catalyst (e.g., Lewis acids) | Accelerates ring closure but may promote decomposition. |
| Temperature | Elevated temperatures risk ring-opening; photochemical methods require controlled irradiation. |
Basic: How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify benzyloxy protons (δ ~4.8–5.2 ppm) and cyclobutanone carbonyl carbon (δ ~210–220 ppm). Coupling constants in the cyclobutane ring (J ~8–12 Hz) confirm ring strain .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, distinguishing it from isomers .
- X-ray Crystallography : Resolves bond angles and torsional strain in the cyclobutanone ring. For example, the carbonyl bond length (~1.21 Å) and cyclobutane C–C bonds (~1.55 Å) confirm strain .
Q. Table: Key Analytical Parameters
| Technique | Parameters | Significance |
|---|---|---|
| ¹H NMR | δ 4.8–5.2 (benzyloxy CH₂), δ 3.2–3.8 (cyclobutane protons) | Confirms substitution pattern. |
| ¹³C NMR | δ 210–220 (cyclobutanone C=O) | Validates ketone functionality. |
| HRMS | Exact mass ± 0.001 Da | Ensures molecular formula accuracy. |
Advanced: What are the mechanistic considerations for the ring-opening reactions of the cyclobutanone moiety under varying catalytic conditions?
Answer:
The cyclobutanone ring’s strain (~27 kcal/mol) drives reactivity, but pathways depend on catalysts:
- Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack (e.g., water or alcohols) to form γ-keto acids or esters. Side reactions like retro-aldol decomposition require careful pH control .
- Transition Metal Catalysis : Pd or Rh catalysts enable selective C–C bond cleavage. For example, hydrogenolysis with Pd/C under H₂ can reduce the ring to a butane chain while preserving the benzyloxy group .
- Photochemical Rearrangement : UV light induces [2+2] retro-cycloaddition, yielding alkene and ketene intermediates. Competing pathways (e.g., dimerization) necessitate inert atmospheres .
Experimental Design Tip : Use in situ FTIR or Raman spectroscopy to monitor ring-opening kinetics and identify intermediates.
Advanced: How can researchers resolve contradictions in reported reaction yields when synthesizing derivatives?
Answer:
Discrepancies often arise from subtle differences in reaction setup. Key steps for resolution:
Reproduce Literature Protocols : Verify solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst activation (e.g., Pd/C pre-reduced vs. as-received) .
Control Oxygen/Moisture : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions to cyclobutanone).
Optimize Stoichiometry : Excess benzylating agents may lead to di-substitution byproducts. Titrate reagents using in-line analytics (e.g., HPLC) .
Data Cross-Validation : Compare NMR shifts and MS fragments with authenticated standards or computational models (e.g., DFT-predicted spectra) .
Case Study : A 30% yield discrepancy in benzyloxy introduction was traced to residual water in DMF, which hydrolyzed the benzyl chloride reagent. Drying over molecular sieves increased yield by 25% .
Advanced: What strategies utilize this compound as a precursor for bioactive molecules?
Answer:
The compound’s strained ring and benzyloxy group enable diverse transformations:
- Antibiotic Synthesis : The cyclobutanone ring undergoes Beckmann rearrangement to form lactams, key motifs in β-lactam antibiotics. For example, reaction with hydroxylamine yields an oxime intermediate, which rearranges under H₂SO₄ to a seven-membered lactam .
- Enzyme Inhibitors : The benzyloxy group can be deprotected (e.g., H₂/Pd-C) to a phenol, which is then sulfonated or phosphorylated to target serine proteases .
- Polymer Chemistry : Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts generates functionalized polycyclobutane materials for drug delivery .
Methodological Note : When deprotecting benzyloxy groups, monitor reaction progress via TLC to avoid over-reduction of the cyclobutanone ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
